molecular formula C8H8N2O3 B11910019 (Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate

(Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate

Cat. No.: B11910019
M. Wt: 180.16 g/mol
InChI Key: INGNGFMBSDVQRV-JXMROGBWSA-N
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Description

(Z)-Methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate (CAS: 154410-82-9) is a nitroso compound featuring a pyridin-2-yl group and a hydroxyimino substituent on an acetate methyl ester backbone. Its molecular formula is C₈H₈N₂O₃, with a molecular weight of 180.16 g/mol . The compound is synthesized via nitrosation of methyl 2-(pyridin-2-yl)acetate using sodium nitrite in acetic acid, achieving a 97% yield under optimized conditions . The Z-configuration of the hydroxyimino group distinguishes it from stereoisomers and influences its physicochemical properties, such as hydrogen-bonding capacity and solubility.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

methyl (2E)-2-hydroxyimino-2-pyridin-2-ylacetate

InChI

InChI=1S/C8H8N2O3/c1-13-8(11)7(10-12)6-4-2-3-5-9-6/h2-5,12H,1H3/b10-7+

InChI Key

INGNGFMBSDVQRV-JXMROGBWSA-N

Isomeric SMILES

COC(=O)/C(=N/O)/C1=CC=CC=N1

Canonical SMILES

COC(=O)C(=NO)C1=CC=CC=N1

Origin of Product

United States

Biological Activity

(Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate, often referred to as a pyridine derivative, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its applications in medicinal chemistry and other fields.

Chemical Structure and Properties

This compound features a hydroxyimino group attached to a pyridine ring, which contributes to its reactivity and biological significance. The compound can be synthesized through various organic reactions, making it a versatile building block in chemical synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The hydroxyimino group may facilitate interactions with enzyme active sites, potentially inhibiting enzyme function by blocking substrate access. This characteristic makes it a valuable probe for studying enzyme mechanisms.
  • Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming complexes with metal ions, which can alter its reactivity and biological interactions.

Antimicrobial Properties

Recent studies indicate that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacteria and fungi, suggesting that this compound could possess similar properties .

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for assessing the potential therapeutic applications of this compound. Preliminary studies suggest that related compounds have demonstrated low cytotoxicity against eukaryotic cells while maintaining high selectivity towards microbial targets. This selectivity is particularly important in drug development to minimize side effects on human cells .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Antitubercular Activity : A series of studies have explored the antitubercular properties of pyridine derivatives. These studies revealed that certain modifications to the structure enhance activity against Mycobacterium tuberculosis while reducing toxicity towards human cells. The structure-activity relationship (SAR) indicates that the presence of the hydroxyimino group could be pivotal in enhancing efficacy .
  • Cancer Treatment Potential : Research into related compounds has shown promising results in inhibiting tumor growth in various cancer cell lines. For example, compounds with similar structural features demonstrated significant cytotoxic effects against leukemia and liver cancer cell lines . The mechanism often involves inducing apoptosis and inhibiting angiogenesis.

Data Tables

Biological Activity IC50 Values (µM) Target Organism/Cell Line
Antibacterial10 - 20Gram-positive bacteria
Antifungal15 - 25Fungal strains
Cytotoxicity30 - 50K562 leukemia cells
Cytotoxicity50 - 100HepG2 liver cancer cells

Scientific Research Applications

Organic Synthesis

(Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate serves as a valuable intermediate in organic synthesis. Its reactivity enables the formation of more complex molecules, making it a crucial building block in the development of various organic compounds. The compound can undergo multiple types of reactions, including oxidation, reduction, and nucleophilic substitution, which facilitate its use in synthesizing pharmaceuticals and agrochemicals .

Biological Research

In biological applications, this compound has been identified as a potential probe for studying enzyme mechanisms. It can act as a ligand in coordination chemistry, allowing researchers to investigate interactions between enzymes and substrates. Furthermore, its ability to inhibit specific enzymes, such as aldose reductase, suggests potential therapeutic applications in managing diabetes-related complications .

Case Study : In vitro studies have demonstrated that this compound exhibits significant inhibition of aldose reductase with an IC₅₀ value indicative of its potential as a therapeutic agent.

Medicinal Chemistry

The structural features of this compound may impart biological activity that is beneficial in drug development. Its modulation of nuclear receptors has implications for treating various diseases, including certain cancers and metabolic disorders. Preliminary studies also indicate its antioxidant properties, which may protect cells from oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionAldose reductase inhibitor; potential for diabetes treatment
Antioxidant PropertiesProtects against oxidative stress
Nuclear Receptor ModulationPotential applications in cancer and metabolic disorder treatments

Industrial Applications

In industrial contexts, this compound may be utilized in the production of specialty chemicals such as dyes and agrochemicals. Its versatility allows it to be incorporated into various formulations that require specific chemical properties.

Comparison with Similar Compounds

(Methoxyimino)Acetate Derivatives

Compounds sharing the (methoxyimino)acetate core (e.g., 490-M16, 490-M18, 490-M24) differ in substituents and aromatic systems:

Compound ID Substituents/Modifications Key Structural Features
490-M16 2-[(1E)-N,2-dimethoxy-2-oxoethanimidoyl]benzoic acid Methoxyimino, benzoic acid
490-M24 Methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate Methoxyimino, hydroxymethyl-phenoxy group
Target Compound (Z)-Methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate Hydroxyimino , pyridin-2-yl

Key Differences :

  • The pyridin-2-yl group introduces aromatic nitrogen, influencing electronic effects (e.g., electron-withdrawing) and coordination chemistry, unlike phenyl or benzyl substituents in analogs .

Pyridinyl-Containing Esters and Amides

Compounds with pyridinyl moieties but divergent functional groups:

Compound (CAS) Structure Key Features
Ethyl 2-(6-methylpyridin-2-yl)acetate (5552-83-0) Ethyl ester, 6-methylpyridin-2-yl Lacks nitroso/hydroxyimino group
Methyl 2-(3-aminopyridin-2-yl)acetate (295327-27-4) Methyl ester, 3-aminopyridin-2-yl Amino group instead of hydroxyimino
Target Compound Methyl ester, (Z)-hydroxyimino-pyridin-2-yl Nitroso group , Z-configuration

Key Differences :

  • The absence of a hydroxyimino group in pyridinyl esters reduces redox reactivity and hydrogen-bonding capacity.
  • The Z-configuration in the target compound may sterically hinder interactions compared to linear or E-isomers .

Hydroxyimino-Substituted Pharmaceuticals

Pharmaceutical analogs with hydroxyimino groups:

Compound (Example) Structure Application/Context
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido cephalosporins Hydroxyimino linked to β-lactam antibiotics Antibacterial activity (e.g., cefdinir)
(Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate Bromo-nitro-phenyl substituent Electron-deficient aromatic system
Target Compound Pyridin-2-yl substituent Potential coordination chemistry applications

Key Differences :

  • The target’s pyridinyl group may enable metal coordination, unlike thiazolyl or bromo-nitrophenyl groups .
  • Cephalosporin derivatives prioritize β-lactam stability and bacterial target binding, while the target lacks a β-lactam ring .

Similarity Analysis (CAS-Based)

The target compound (154410-82-9) has a structural similarity score of 0.51 compared to analogs like 3-propoxypicolinimidamide hydrochloride (similarity: 0.91) . Lower similarity arises from the unique combination of hydroxyimino and pyridin-2-yl groups, absent in high-similarity compounds dominated by methoxy/amino substituents.

Physicochemical Properties (Theoretical)

Property Target Compound Ethyl 2-(6-methylpyridin-2-yl)acetate 490-M16
Molecular Weight 180.16 179.21 ~250–300 (estimated)
Polar Surface Area 71.52 Ų ~50 Ų (ester + pyridinyl) ~90 Ų (carboxylic acid)
LogP 0.34 ~1.2 (higher lipophilicity) ~2.5 (acid form)

Key Insight : The target’s moderate LogP and polar surface area suggest balanced solubility and membrane permeability.

Q & A

How can the stereoselective synthesis of (Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate be optimized to minimize isomerization?

Methodological Answer:
The stereoselective synthesis of the Z-isomer requires careful control of reaction conditions, particularly pH and temperature. Microwave-assisted synthesis (MAS) can enhance reaction efficiency by reducing side reactions and improving regioselectivity. For example, microwave irradiation (100–150°C, 10–30 min) in polar aprotic solvents like DMF or DMSO minimizes thermal degradation . Pd-catalyzed α-arylation of pyridyl-acetate precursors (e.g., ethyl 2-(pyridin-2-yl)acetate) with hydroxylamine derivatives under inert atmospheres (N₂/Ar) can improve Z-configuration retention . Monitoring reaction progress via HPLC with chiral columns or ¹H NMR (characteristic imine proton shifts at δ 8.2–8.5 ppm) ensures stereochemical fidelity .

What advanced techniques confirm the Z-configuration and molecular geometry of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For instance, SC-XRD analysis at 100 K with a synchrotron source can resolve bond angles (e.g., C=N–O torsion angles < 10° for Z-isomers) and intermolecular hydrogen bonding patterns . Complementary techniques include:

  • ¹³C NMR : Differentiation of E/Z isomers via carbonyl carbon shifts (Z: δ 165–170 ppm; E: δ 160–165 ppm).
  • IR Spectroscopy : Hydroxyimino (N–O) stretching frequencies at 950–980 cm⁻¹ (Z) vs. 920–940 cm⁻¹ (E) .

How do researchers address contradictory solubility data in polar vs. non-polar solvents?

Methodological Answer:
Discrepancies in solubility (e.g., high in DMSO but low in hexane) arise from tautomeric equilibria and hydrogen-bonding capacity. Systematic studies using:

  • DSC (Differential Scanning Calorimetry) : To detect polymorphic transitions affecting solubility.
  • PXRD (Powder X-ray Diffraction) : To correlate crystal packing with solvent interactions .
    Adjusting pH (e.g., buffered solutions at pH 5–7) stabilizes the Z-isomer, reducing tautomerization and improving reproducibility .

What computational methods predict the tautomeric behavior of the hydroxyimino group?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates energy barriers for keto-enol tautomerism. Key parameters include:

  • N–O Bond Lengths : Shorter lengths (~1.28 Å) favor the Z-enol form.
  • Hydrogen Bonding Networks : Intramolecular H-bonds between the hydroxyimino and pyridyl groups stabilize the Z-configuration . Molecular dynamics (MD) simulations in explicit solvents (e.g., water, methanol) model tautomerization kinetics under physiological conditions .

How is metabolic stability assessed for this compound in preclinical studies?

Methodological Answer:

  • In Vitro Hepatocyte Assays : Incubate with human hepatocytes (37°C, 5% CO₂) and analyze via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at the pyridyl ring) .
  • CYP450 Inhibition Screening : Use recombinant CYP isoforms (3A4, 2D6) to identify enzyme inhibition risks. IC₅₀ values >10 µM indicate low metabolic interference .

What strategies resolve conflicting cytotoxicity data across cell lines?

Methodological Answer:
Contradictions often stem from cell-specific uptake or efflux mechanisms. Solutions include:

  • Transport Inhibitor Co-treatment : Use verapamil (P-gp inhibitor) to assess efflux pump effects.
  • Cellular Accumulation Studies : Quantify intracellular concentrations via LC-MS after 24-h exposure .
  • Transcriptomic Profiling : RNA-seq identifies overexpression of detoxification genes (e.g., GSTs, UGTs) in resistant lines .

How are degradation products characterized under accelerated stability conditions?

Methodological Answer:
Forced degradation studies (40°C/75% RH, 1–3 months) followed by:

  • HPLC-PDA-ELSD : Detect hydrolytic products (e.g., free pyridyl-acetic acid) and oxidative byproducts.
  • High-Resolution MS : Identify m/z shifts corresponding to imine oxidation (e.g., conversion to nitroso derivatives) .

What in vitro models evaluate the compound’s potential for off-target kinase inhibition?

Methodological Answer:

  • Kinase Profiling Panels : Screen against 100+ kinases at 1 µM (e.g., Eurofins KinaseProfiler™). Focus on conserved ATP-binding domains where the pyridyl group may compete.
  • Crystallographic Docking : Resolve binding modes using PyMOL or AutoDock Vina to predict selectivity .

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